(Z)-1-(9-Octadecenyl)imidazolidine-2,4-dione
Description
Contextualization of Imidazolidine-2,4-dione Derivatives in Chemical and Biological Sciences
Imidazolidine-2,4-dione, commonly known as hydantoin (B18101), is a five-membered heterocyclic ring that serves as a foundational scaffold in a vast array of biologically active compounds. mdpi.comscispace.comresearchgate.net The structural versatility of the hydantoin ring, which allows for extensive modifications at the N-1, N-3, and C-5 positions, has made it a privileged structure in drug discovery. researchgate.net This has led to the development of numerous derivatives with a wide spectrum of pharmacological activities. researchgate.netedu.krd
Hydantoin derivatives have been successfully developed into therapeutic agents for various conditions. For instance, phenytoin (B1677684) is a well-known anticonvulsant medication, while nilutamide (B1683758) is used in the treatment of prostate cancer. mdpi.com The core structure is also present in dantrolene, a muscle relaxant, and nitrofurantoin, an antibacterial agent. researchgate.net The broad utility of this scaffold stems from its ability to participate in hydrogen bonding via its two N-H groups and two carbonyl acceptors, facilitating interactions with biological targets. edu.krd
Contemporary research continues to uncover new applications for this versatile heterocycle. Scientists have synthesized and investigated novel hydantoin derivatives for their potential as anticancer, antimicrobial, anti-inflammatory, antidiabetic, and antiviral agents. researchgate.netnih.govasianpubs.orgresearchgate.netnih.gov For example, some derivatives have been designed as inhibitors of the Bcl-2 protein family in cancer therapy, while others have been explored as selective inhibitors of protein tyrosine phosphatase-1B for diabetes treatment. nih.govnih.gov The ongoing investigation into these compounds underscores the enduring importance of the imidazolidine-2,4-dione core in the search for new therapeutic molecules. researchgate.netscialert.net
| Class of Imidazolidine-2,4-dione Derivative | Investigated Biological Activity | Example Application Area | Reference |
|---|---|---|---|
| 5,5-Disubstituted Hydantoins | Anticonvulsant | Epilepsy Treatment (e.g., Phenytoin) | researchgate.netmdpi.com |
| N-Substituted Hydantoins | Antiandrogenic | Prostate Cancer (e.g., Nilutamide) | mdpi.com |
| Various Substituted Hydantoins | Anticancer | Oncology (e.g., Bcl-2 inhibitors) | nih.govresearchgate.net |
| Fused Polycyclic Hydantoins | Antimicrobial / Antifungal | Infectious Diseases | researchgate.netresearchgate.net |
| C5-Substituted Hydantoins | Antidiabetic | Metabolic Disorders (e.g., PTP1B inhibitors) | asianpubs.orgnih.gov |
Structural Significance of the (Z)-9-Octadecenyl Moiety in Lipophilic Compound Design
The (Z)-9-octadecenyl group, also known as the oleyl group, is an eighteen-carbon unsaturated alkyl chain derived from oleic acid, one of the most common fatty acids in nature. researchgate.net The incorporation of such a long, nonpolar tail into a molecule profoundly influences its physicochemical properties, most notably its lipophilicity. nih.gov Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical parameter in drug design as it affects a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. nih.govresearchgate.net
The presence of the (Z)-9-octadecenyl moiety in (Z)-1-(9-Octadecenyl)imidazolidine-2,4-dione is structurally significant for several reasons:
Enhanced Lipophilicity : The long hydrocarbon chain dramatically increases the molecule's affinity for nonpolar environments, such as lipid bilayers of cell membranes. This can enhance the ability of the molecule to cross biological barriers and accumulate in lipid-rich tissues. researchgate.net
Membrane Interaction : The flexibility and length of the oleyl chain, along with the cis ("Z") configuration of the double bond which introduces a "kink" in the chain, can modulate how the molecule inserts into and interacts with cell membranes. This can influence cellular uptake and localization.
Modulation of Solubility : The introduction of a large lipophilic group decreases aqueous solubility. This property is a key consideration in formulation and delivery strategies for bioactive compounds. researchgate.net
Potential for Self-Assembly : Molecules containing a polar head group (like imidazolidine-2,4-dione) and a long nonpolar tail are amphiphilic. Such structures have the potential to self-assemble into organized structures like micelles or vesicles in aqueous environments, a property leveraged in drug delivery and materials science.
In essence, the (Z)-9-octadecenyl moiety acts as a lipophilic anchor, transforming the physicochemical profile of the parent hydantoin scaffold. This strategic modification is a common approach in medicinal chemistry to optimize the pharmacokinetic properties of a lead compound. nih.gov
| Physicochemical Property | Influence of the (Z)-9-Octadecenyl Moiety | Implication in Compound Design | Reference |
|---|---|---|---|
| Lipophilicity (logP) | Significantly increases | Affects membrane permeability and distribution | researchgate.netresearchgate.net |
| Aqueous Solubility | Significantly decreases | Impacts formulation and bioavailability | researchgate.net |
| Membrane Permeability | Potentially increases | Enhances cellular uptake | researchgate.net |
| Amphiphilicity | Confers amphiphilic character | Potential for self-assembly and novel delivery systems | - |
Current Research Landscape and Emerging Trends Pertaining to N-Substituted Imidazolidine-2,4-diones
Current research trends highlight several key areas of focus for N-substituted hydantoins:
Structure-Activity Relationship (SAR) Studies : A primary goal is to systematically synthesize series of N-substituted derivatives to establish clear relationships between the nature of the substituent and the resulting biological activity. nih.gov This involves introducing a variety of groups, from simple alkyl and aryl moieties to more complex functionalized chains, to probe the binding pockets of target proteins. mdpi.com
Improving Pharmacokinetic Properties : N-substitution is used to modulate properties like metabolic stability and solubility. For example, blocking a metabolically labile N-H group with a substituent can prevent rapid degradation in the body.
Solid-Phase and Combinatorial Synthesis : To accelerate the discovery process, researchers have developed efficient methods for synthesizing large libraries of N-substituted hydantoins. mdpi.comjchemrev.com Techniques like solid-phase synthesis allow for the rapid generation of diverse compounds for high-throughput screening. mdpi.com
Bioisosteric Replacement : In some cases, the entire imidazolidine-2,4-dione scaffold is used as a bioisostere for other cyclic structures, such as thiazolidine-2,4-diones, to overcome issues like toxicity while retaining the desired biological effect. asianpubs.org
The synthesis of this compound is a direct embodiment of these trends. It involves the specific substitution at the N-1 position with a large, lipophilic group. This strategic placement suggests an intent to create a molecule with tailored properties, likely aimed at enhancing membrane interaction or achieving specific targeting, reflecting the sophisticated approaches currently employed in the design of novel bioactive molecules. mdpi.comjchemrev.com
| N-Substituent Type | Research Goal / Trend | Illustrative Effect | Reference |
|---|---|---|---|
| Small Alkyl Groups | SAR Studies | Probes steric limits of a binding site | mdpi.com |
| Aryl / Heteroaryl Groups | Introduce π-π stacking interactions | Can enhance binding affinity to target proteins | nih.govmdpi.com |
| Long Alkyl Chains (e.g., Octadecenyl) | Modulate Lipophilicity | Increases membrane association and alters distribution | nih.gov |
| Functionalized Linkers | Combinatorial Library Synthesis | Allows attachment to solid supports for rapid synthesis | mdpi.com |
Properties
IUPAC Name |
1-[(Z)-octadec-9-enyl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-20(24)22-21(23)25/h9-10H,2-8,11-19H2,1H3,(H,22,24,25)/b10-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIFBRMDYIBIHY-KTKRTIGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCN1CC(=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCN1CC(=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501237778 | |
| Record name | 2,4-Imidazolidinedione, 1-(9-octadecenyl)-, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501237778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85117-84-6 | |
| Record name | 2,4-Imidazolidinedione, 1-(9-octadecenyl)-, (Z)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85117-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (Z)-1-(9-Octadecenyl)imidazolidine-2,4-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085117846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Imidazolidinedione, 1-(9-octadecenyl)-, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501237778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-1-(9-octadecenyl)imidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Chemical Transformations of Z 1 9 Octadecenyl Imidazolidine 2,4 Dione
Diverse Synthetic Routes for the Imidazolidine-2,4-dione Heterocyclic Core
The imidazolidine-2,4-dione (hydantoin) scaffold is a cornerstone in heterocyclic chemistry, with several well-established synthetic methods for its construction. researchgate.netnih.gov These routes offer flexibility in terms of starting materials and substitution patterns.
One of the most classic and versatile methods is the Bucherer–Bergs reaction . researchgate.netnih.gov This multicomponent reaction typically involves a carbonyl compound (an aldehyde or ketone), potassium cyanide, and ammonium (B1175870) carbonate to produce 5-substituted hydantoins. openmedscience.com The mechanism proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin (B18101) ring. mdpi.com While highly effective for creating C-5 substituted hydantoins, this method yields racemic mixtures when a stereocenter is formed at the C-5 position. researchgate.net
Another fundamental approach is the Urech hydantoin synthesis (also known as the Read synthesis), which starts from an α-amino acid. nih.govresearchgate.net The amino acid is treated with potassium cyanate, followed by acid-catalyzed cyclization of the resulting ureido acid intermediate to yield the hydantoin. researchgate.netopenmedscience.com This method is particularly valuable as it can provide enantiomerically pure hydantoins if an optically active α-amino acid is used as the starting material. thieme-connect.de
The Biltz synthesis offers a route primarily for 5,5-disubstituted hydantoins through the condensation of 1,2-dicarbonyl compounds (like benzil) with urea. researchgate.net Additionally, modern synthetic protocols have expanded the toolkit for hydantoin synthesis. These include palladium-catalyzed (3+2) cycloadditions, Ugi multicomponent reactions followed by cyclization, and methods starting from dipeptides or α-amino amides. organic-chemistry.org The reaction of α-amino esters with isocyanates, for example, provides a convenient pathway to N,N'-disubstituted hydantoins through a condensation/cyclization domino process under mild conditions. acs.orgnih.gov
A summary of common synthetic routes for the hydantoin core is presented below.
| Synthetic Method | Key Starting Materials | Primary Product Type | Key Features |
|---|---|---|---|
| Bucherer–Bergs Reaction | Carbonyl compound, KCN, (NH₄)₂CO₃ | 5-Substituted or 5,5-Disubstituted Hydantoins | Multicomponent reaction; often produces racemic products. nih.govmdpi.com |
| Urech/Read Synthesis | α-Amino acid, Potassium cyanate | 5-Substituted Hydantoins | Allows for retention of stereochemistry from chiral amino acids. researchgate.netnih.gov |
| Biltz Synthesis | 1,2-Dicarbonyl compound, Urea | 5,5-Disubstituted Hydantoins | Effective for specific substitution patterns. researchgate.net |
| From α-Amino Amides | α-Amino amide, Triphosgene (B27547) | Enantiomerically Pure Hydantoins | Avoids racemization often seen with other reagents like CDI. organic-chemistry.org |
| From α-Amino Esters | α-Amino ester, Isocyanate | N-Substituted Hydantoins | Condensation/cyclization domino process under mild conditions. acs.org |
Regioselective Functionalization at the N-1 Position with Alkenyl Chains
Attaching the (Z)-9-octadecenyl chain specifically to the N-1 position of the imidazolidine-2,4-dione ring presents a significant regioselectivity challenge. The hydantoin ring contains two nitrogen atoms, N-1 (an amide) and N-3 (an imide). Under typical basic conditions used for alkylation, the proton at the N-3 position is more acidic and therefore deprotonated more readily, leading to preferential alkylation at N-3. nih.govjst.go.jp
To achieve selective N-1 functionalization, specialized strategies are required. One successful approach involves the use of specific base and solvent systems. Research has demonstrated that using potassium bases, such as potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS), in a solvent like tetrahydrofuran (B95107) (THF) can favor the formation of the N-1 alkylated product. nih.govjst.go.jp This selectivity is attributed to the nature of the metal cation and its coordination, which can sterically or electronically direct the electrophile to the N-1 position.
Another powerful technique is phase-transfer catalysis (PTC) . This method utilizes a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), to shuttle the hydantoin anion from an aqueous or solid phase into an organic phase where the alkylating agent (e.g., (Z)-1-bromo-9-octadecene) is soluble. acs.orgnih.gov PTC conditions are often mild, cost-effective, and can provide high yields for N-alkylation reactions. nih.gov
For the synthesis of (Z)-1-(9-Octadecenyl)imidazolidine-2,4-dione, the reaction would involve the pre-formed hydantoin ring and an appropriate electrophile like (Z)-1-bromo-9-octadecene or a similar oleyl derivative. The choice of reaction conditions would be critical to direct the large alkenyl chain to the desired N-1 position over the more reactive N-3 position. The general strategies for regioselective N-1 alkylation are applicable to the introduction of long alkenyl chains. nih.gov
Optimization of Reaction Parameters for Yield Enhancement and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product, both in the synthesis of the hydantoin core and in the subsequent N-1 alkylation step.
For the synthesis of the hydantoin core via methods like the Urech synthesis, key parameters to optimize include the type and concentration of the acid used for cyclization. For example, studies have shown that 37% v/v hydrochloric acid can provide excellent yields for the acid-cyclization step of ureido derivatives. researchgate.net Temperature also plays a critical role; in some methodologies, elevated temperatures are necessary to drive the cyclization to completion. researchgate.net
In the N-1 alkylation step, the choice of base, solvent, temperature, and stoichiometry of the reagents are all interconnected variables that must be carefully controlled. jst.go.jp For instance, when using potassium bases for N-1 selective alkylation, screening different bases (e.g., tBuOK vs. KHMDS) and solvents (e.g., THF, DMF) is essential to find the optimal combination for a specific substrate. nih.govjst.go.jp The table below illustrates the impact of different reaction parameters on the N-1 selectivity of hydantoin alkylation based on model studies.
| Parameter | Variation | Observed Effect on N-1 Alkylation | Reference |
|---|---|---|---|
| Base | Weak bases (e.g., K₂CO₃) | Favors N-3 alkylation due to higher acidity of N-3 proton. | jst.go.jp |
| Strong potassium bases (e.g., tBuOK, KHMDS) | Significantly improves N-1 selectivity. | nih.govjst.go.jp | |
| Solvent | DMF | Can lead to mixtures of N-1, N-3, and N,N'-dialkylated products. | researchgate.net |
| THF | Often provides higher N-1 selectivity in combination with potassium bases. | jst.go.jp | |
| Catalyst | Phase-Transfer Catalyst (e.g., TBAB) | Enables high yields under mild conditions with a wide range of electrophiles. | acs.orgnih.gov |
| Temperature | Room Temperature vs. Elevated Temperature | Reaction rates increase with temperature, but selectivity may decrease. Optimization is required. | acs.org |
Purification of the final product, this compound, would likely involve column chromatography to separate it from any unreacted starting materials, the N-3 isomer, and any N,N'-dialkylated byproducts.
Derivatization Strategies for Structure-Activity Relationship (SAR) Elucidation
Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For a molecule like this compound, derivatization strategies would focus on systematically modifying its three main components: the N-1 alkenyl chain, the N-3 position, and the C-5 position of the hydantoin ring. ijsr.netcutm.ac.in
Modification of the N-1 Alkenyl Chain: The long, unsaturated chain is a key feature. SAR studies would involve synthesizing analogs with variations in chain length, degree of saturation (e.g., the corresponding stearyl or linoleyl derivatives), and the position and geometry of the double bond (e.g., elaidyl (E)-isomer). Introducing functional groups (e.g., hydroxyl, ester) along the chain could also probe interactions with biological targets.
Substitution at the C-5 Position: The C-5 position is a common site for modification in hydantoin-based drugs. cutm.ac.in Introducing alkyl or aryl substituents at this position is a well-established strategy for modulating activity. researchgate.net For instance, an aromatic ring at C-5 is often essential for anticonvulsant activity in phenytoin-like compounds. cutm.ac.in Synthesizing a library of C-5 substituted analogs of this compound would be a primary strategy for SAR elucidation. nih.govnih.gov
These derivatization strategies allow chemists to map the pharmacophore and understand which structural features are critical for a desired biological effect, ultimately leading to the design of more potent and selective compounds. nih.gov
Stereochemical Control and Isomer Separation in Synthesis
Stereochemistry can play a profound role in the biological activity of a molecule. For this compound and its derivatives, two main stereochemical aspects are relevant: the geometry of the double bond in the alkenyl chain and the potential for stereocenters on the hydantoin ring.
The starting material itself, the oleyl group, contains a cis (Z) double bond. Maintaining this geometry throughout the synthesis is important. Harsh reaction conditions could potentially lead to isomerization to the more thermodynamically stable trans (E) isomer. Therefore, reaction conditions must be chosen to preserve the integrity of the double bond.
If derivatives are synthesized by introducing substituents at the C-5 position of the hydantoin ring (from a starting material other than glycine), a stereocenter is created. thieme-connect.de This results in the formation of enantiomers. Achieving stereochemical control can be approached in several ways:
Chiral Starting Materials: Using an enantiomerically pure α-amino acid in a Urech-type synthesis can directly lead to an enantiomerically pure C-5 substituted hydantoin. organic-chemistry.org
Asymmetric Catalysis: Recent advances have led to methods for the enantioselective synthesis of hydantoins using chiral catalysts, such as chiral phosphoric acids, to control the stereochemical outcome of the ring-forming reaction. rsc.org
Diastereomer Resolution/Separation: If a racemic mixture is produced, it can be separated into its constituent enantiomers. This can be achieved by reacting the racemate with a chiral resolving agent to form diastereomers, which can be separated by crystallization or chromatography, followed by removal of the chiral auxiliary. Alternatively, chiral chromatography can be used to directly separate the enantiomers.
It is crucial to avoid conditions that could cause racemization. For example, in the synthesis of hydantoins from α-amino amides, the choice of cyclizing agent is critical; reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) have been shown to cause complete racemization, whereas triphosgene allows the reaction to proceed with high enantiomeric excess. organic-chemistry.org
Structure Activity Relationship Sar Investigations of Z 1 9 Octadecenyl Imidazolidine 2,4 Dione and Its Analogs
Influence of Alkyl Chain Length and Saturation on Biological Interactions
The (Z)-1-(9-Octadecenyl)imidazolidine-2,4-dione molecule is characterized by a long, unsaturated C18 alkyl chain (an oleyl group) attached to the N-1 position of the imidazolidine-2,4-dione ring. This lipophilic tail is expected to profoundly influence the compound's physicochemical properties and its interactions with biological systems.
Key considerations regarding the alkyl chain include:
Lipophilicity and Membrane Interaction: The octadecenyl chain imparts significant lipophilicity (hydrophobicity) to the molecule. This property governs its ability to cross cell membranes and partition into lipid-rich environments. The relationship between lipophilicity (often expressed as logP) and biological activity is typically parabolic; activity increases with lipophilicity up to an optimal point, after which it may decrease due to poor solubility, increased metabolic breakdown, or non-specific binding. For long-chain derivatives, this property could be rationally designed to target membrane-bound proteins or facilitate entry into specific cellular compartments.
Chain Length and Binding Affinity: In many classes of biologically active molecules, the length of an alkyl chain is critical for optimal interaction with the hydrophobic pockets of target proteins. While specific SAR data for N-1 alkyl imidazolidine-2,4-diones is limited in the available literature, studies on other lipidated molecules show that incremental changes in chain length can lead to significant gains or losses in potency. An optimal chain length often achieves a perfect fit within a binding site, maximizing favorable van der Waals interactions.
Impact of Unsaturation: The cis (Z) double bond at the C9 position introduces a rigid kink in the alkyl chain. This specific geometry can be crucial for orienting the molecule within a receptor binding site or for inducing specific conformational changes in the target protein. Saturation of this double bond would result in a more flexible, linear alkyl chain, which would likely alter the binding mode and, consequently, the biological activity. The presence of the double bond also offers a potential site for metabolism.
The table below illustrates hypothetical variations in the N-1 substituent to explore SAR, based on general medicinal chemistry principles.
| N-1 Substituent | Chain Length | Saturation | Expected Impact on Lipophilicity | Potential Influence on Activity |
| Methyl | C1 | Saturated | Low | Serves as a baseline for alkyl chain effects. |
| Octyl | C8 | Saturated | Moderate | Increased lipophilicity may enhance cell permeability. |
| Stearyl | C18 | Saturated | High | Flexible chain, may fit differently in binding pockets compared to the oleyl group. |
| Oleyl (Octadecenyl) | C18 | Monounsaturated (Z) | High | Kinked structure provides conformational rigidity, potentially increasing binding specificity. |
| Linoleyl | C18 | Polyunsaturated | High | Multiple double bonds introduce further conformational constraints and increase susceptibility to oxidation. |
Role of the Imidazolidine-2,4-dione Heterocycle in Modulating Potency and Selectivity
The imidazolidine-2,4-dione (hydantoin) ring is a cornerstone of the molecule's activity, serving as a rigid scaffold that correctly positions its functional groups for biological interactions. researchgate.net This heterocyclic system is rich in features that contribute to binding affinity and selectivity.
Hydrogen Bonding Capacity: The hydantoin (B18101) moiety contains two carbonyl groups (at C-2 and C-4) that can act as hydrogen bond acceptors and an N-H group (at N-3, if unsubstituted) that can act as a hydrogen bond donor. These interactions are fundamental for anchoring the molecule to the active site of target proteins.
Scaffold for Substituents: The ring provides specific vectors for the attachment of substituents. While the parent compound has a long alkyl chain at N-1, modifications at the N-3 and C-5 positions are common in other hydantoin-based drugs and are known to drastically alter biological activity. researchgate.net For instance, substitutions at the C-5 position have been extensively explored to modulate anticonvulsant and antiarrhythmic activities. nih.gov
Modulation of Potency and Selectivity: Studies on various imidazolidine-2,4-dione derivatives have shown that the core heterocycle is essential for activity. For example, in a series of compounds designed as PTP1B inhibitors, the imidazolidine-2,4-dione core was identified as a key element for achieving potent and selective inhibition. nih.govnih.gov Similarly, in antitumor agents, an unsubstituted benzoyl function at the N-3 position was found to favor cytotoxic activity, highlighting the electronic and steric importance of substituents on the ring itself. researchgate.net The presence of the imidazolidine (B613845) ring was also shown to be crucial for the anticoagulant activity of certain derivatives when compared to analogs lacking the ring.
The table below summarizes the key functional features of the imidazolidine-2,4-dione core.
| Structural Feature | Position | Potential Biological Role | Example from Analog Studies |
| Carbonyl Group | C-2 | Hydrogen Bond Acceptor | Essential for binding to various enzymes and receptors. |
| Carbonyl Group | C-4 | Hydrogen Bond Acceptor | Contributes to the overall electronic character and binding affinity. |
| Imide Nitrogen | N-1 | Point of substitution (e.g., Octadecenyl group) | Determines lipophilicity and overall molecular shape. |
| Imide Nitrogen | N-3 | Hydrogen Bond Donor/Point of Substitution | N-3 substitution can modulate potency and metabolic stability. researchgate.net |
| Methylene Carbon | C-5 | Point of Substitution | C-5 disubstitution is critical for the activity of many anticonvulsant drugs. researchgate.net |
Rational Design Principles for Modulating Biological Activity in Preclinical Models
The development of novel analogs of this compound with improved potency, selectivity, or pharmacokinetic properties relies on established rational design principles. These strategies involve systematic structural modifications based on an understanding of the target and the SAR of existing compounds.
Bioisosteric Replacement: Key functional groups can be replaced with other groups that have similar steric and electronic properties (bioisosteres) to improve activity or reduce side effects. For the imidazolidine-2,4-dione core, one of the carbonyl oxygens could be replaced with sulfur to create a 2-thioxoimidazolidin-4-one. This modification significantly alters the electronic distribution and hydrogen-bonding capabilities of the heterocycle and has been shown to produce highly active anticoagulant agents.
Structure-Based Design and Molecular Modeling: If the threedimensional structure of the biological target is known, computational tools can be used to design novel ligands. Molecular docking can predict how analogs of this compound might bind to a target's active site, guiding modifications to the alkyl chain or the heterocycle to enhance binding affinity. mdpi.com This approach has been successfully used to design selective inhibitors of protein tyrosine phosphatase-1B (PTP1B). nih.govnih.gov
Lipophilicity and Physicochemical Property Modulation: As discussed, the long alkyl chain dominates the lipophilicity of the parent compound. Rational design can involve shortening, lengthening, or introducing polar groups into the chain to fine-tune the molecule's ADME (absorption, distribution, metabolism, and excretion) properties. For instance, increasing the number of long chains in a molecule has been explored as a strategy to improve its ability to form nanoparticles for drug delivery systems. mdpi.com
Core Hopping: This strategy involves replacing the central imidazolidine-2,4-dione scaffold with a different heterocyclic system that maintains the crucial spatial arrangement of key binding groups. This can lead to the discovery of compounds with entirely new intellectual property space and potentially improved properties. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research and Lead Optimization
QSAR is a computational methodology that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For imidazolidine-2,4-dione analogs, QSAR models can be powerful predictive tools to guide the synthesis of new derivatives and prioritize candidates for preclinical testing.
The process of building a QSAR model typically involves:
Data Set Compilation: A series of structurally related imidazolidine-2,4-dione analogs with experimentally determined biological activities (e.g., IC50 values) is collected.
Descriptor Calculation: For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.
Model Generation: Statistical techniques, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to create an equation that correlates a selection of the most relevant descriptors with the observed biological activity. researchgate.netmdpi.com
Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation methods to ensure its reliability. researchgate.net
A QSAR study on imidazolidine-2,4-dione derivatives designed as PTP1B inhibitors successfully used both MLR and ANN methods to reveal the connection between the molecular structure and antidiabetic activity. researchgate.net Similarly, QSAR models for the closely related thiazolidine-2,4-dione class have identified key properties like partition coefficient, polarity, and molecular shape as crucial for their antihyperglycemic activity. nih.gov For a compound like this compound, descriptors related to lipophilicity (e.g., logP) and molecular shape would be particularly important in any QSAR model.
The table below lists common descriptor types used in QSAR studies of related heterocyclic compounds. nih.govmdpi.com
| Descriptor Class | Examples | Information Encoded |
| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Distribution of electrons, reactivity, ability to form electrostatic interactions. |
| Steric/Topological | Molecular weight, Volume, Surface area, Wiener index | Size, shape, and branching of the molecule. |
| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity and ability to cross cell membranes. |
| Thermodynamic | Heat of formation, Molar refractivity | Stability and polarizability of the molecule. |
By developing a robust QSAR model, researchers can predict the activity of unsynthesized analogs of this compound, thereby optimizing the long alkyl chain and substitutions on the heterocycle to maximize therapeutic potential and streamline the drug discovery process.
Mechanistic Elucidation of Biological Actions of Z 1 9 Octadecenyl Imidazolidine 2,4 Dione in Preclinical Models
Investigation of Molecular Targets and Binding Affinities
Preclinical studies have identified a range of molecular targets for imidazolidine-2,4-dione derivatives, suggesting a multi-targeted approach to their biological activity. These targets are primarily enzymes and receptors involved in critical cellular processes related to cancer and metabolic disorders.
Notably, Protein Tyrosine Phosphatase-1B (PTP1B) , a key negative regulator in both insulin (B600854) and leptin signaling pathways, has been identified as a significant target. mdpi.commdpi.com Inhibition of PTP1B by imidazolidine-2,4-dione derivatives can enhance insulin sensitivity, making these compounds promising candidates for the treatment of type 2 diabetes and obesity. mdpi.commdpi.com
In the context of neurological and psychiatric disorders, derivatives of imidazolidine-2,4-dione have shown affinity for the serotonin (B10506) transporter (SERT) , a crucial protein in the regulation of serotonin levels in the brain. researchgate.net This suggests a potential role for these compounds in the management of conditions such as depression and anxiety.
Furthermore, certain 1,3-substituted imidazolidine-2,4,5-triones have demonstrated inhibitory activity against acetylcholinesterase and butyrylcholinesterase , enzymes that are pivotal in the breakdown of the neurotransmitter acetylcholine. scialert.net This inhibitory action is a key strategy in the management of Alzheimer's disease.
Within the realm of oncology, imidazolidine-2,4-dione derivatives have been shown to target several key proteins. These include the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) , both of which are overexpressed in many cancers and play a crucial role in tumor growth and progression. nih.gov Additionally, the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2) has been identified as a target, highlighting the potential of these compounds to induce cancer cell death. researchgate.net
Other identified targets include Fatty Acid Amide Hydrolase (FAAH) , an enzyme involved in the degradation of endocannabinoids, and Peroxisome Proliferator-Activated Receptor gamma (PPARγ) , a nuclear receptor that plays a role in lipid metabolism and inflammation.
Table 1: Investigated Molecular Targets of Imidazolidine-2,4-dione Derivatives
| Molecular Target | Therapeutic Area | Compound Class | Reference(s) |
|---|---|---|---|
| Protein Tyrosine Phosphatase-1B (PTP1B) | Diabetes, Obesity | Imidazolidine-2,4-dione derivatives | mdpi.commdpi.com |
| Serotonin Transporter (SERT) | Neurological Disorders | Imidazolidine-2,4-dione derivatives | researchgate.net |
| Acetylcholinesterase | Neurodegenerative Diseases | 1,3-Substituted imidazolidine-2,4,5-triones | scialert.net |
| Butyrylcholinesterase | Neurodegenerative Diseases | 1,3-Substituted imidazolidine-2,4,5-triones | scialert.net |
| Epidermal Growth Factor Receptor (EGFR) | Cancer | Schiff's bases of 5,5-diphenylimidazolidine-2,4-dione | nih.gov |
| Human Epidermal Growth Factor Receptor 2 (HER2) | Cancer | Schiff's bases of 5,5-diphenylimidazolidine-2,4-dione | nih.gov |
| B-cell lymphoma 2 (Bcl-2) | Cancer | Imidazolidine-2,4-dione derivatives | researchgate.net |
Cellular Pathway Modulation and Signal Transduction Interventions
The engagement of imidazolidine-2,4-dione derivatives with their molecular targets initiates a cascade of events that modulate various cellular pathways and signal transduction networks. These interventions are central to the observed biological effects of this class of compounds.
The inhibition of PTP1B by imidazolidine-2,4-dione derivatives directly impacts the insulin and leptin signaling pathways . mdpi.commdpi.com By preventing the dephosphorylation of the insulin receptor and its downstream substrates, these compounds can enhance insulin signaling, leading to improved glucose uptake and metabolism.
In the context of cancer, the modulation of several key pathways has been observed. Derivatives of the related thiazolidine-2,4-dione (TZD) class, which share a similar core structure, are known to activate Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . nih.gov This activation can lead to anti-tumor effects. Furthermore, hybridization of TZDs with quinoxaline (B1680401) derivatives has been shown to target tyrosine kinases , which are critical enzymes in cell division and survival pathways. nih.gov Inhibition of these kinases can halt cancer cell proliferation and induce apoptosis. nih.gov
The Nuclear Factor-kappa B (NF-κB) signaling pathway , a central regulator of inflammation and cell survival, has also been identified as a target. In trans-repression, PPARs can negatively interact with the NF-κB pathway, thereby controlling the expression of genes involved in inflammation.
Table 2: Cellular Pathways Modulated by Imidazolidine-2,4-dione and Related Derivatives
| Cellular Pathway | Biological Effect | Compound Class | Reference(s) |
|---|---|---|---|
| Insulin Signaling Pathway | Enhanced insulin sensitivity | Imidazolidine-2,4-dione derivatives | mdpi.commdpi.com |
| Leptin Signaling Pathway | Regulation of energy balance | Imidazolidine-2,4-dione derivatives | mdpi.com |
| PPARγ Activation | Anti-diabetic, Anti-tumor effects | Thiazolidine-2,4-dione derivatives | nih.gov |
| Tyrosine Kinase Signaling | Inhibition of cell proliferation, Induction of apoptosis | Thiazolidine-2,4-dione-quinoxaline hybrids | nih.gov |
| NF-κB Signaling Pathway | Anti-inflammatory effects | Thiazolidine-2,4-dione derivatives |
Induction of Apoptosis and Cell Cycle Arrest in Malignant Cell Lines
A significant body of preclinical evidence demonstrates the ability of imidazolidine-2,4-dione derivatives to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines. These actions are fundamental to their potential as anticancer agents.
The induction of apoptosis by these compounds appears to be mediated through multiple mechanisms. One key mechanism is the generation of reactive oxygen species (ROS) , which can lead to the loss of mitochondrial membrane potential and trigger the intrinsic apoptotic pathway. This is often accompanied by an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.
Direct targeting of Bcl-2 has also been identified as a mechanism of action for some imidazolidine-2,4-dione derivatives. researchgate.net By inhibiting this anti-apoptotic protein, these compounds can shift the cellular balance towards apoptosis.
In addition to inducing apoptosis, imidazolidine-2,4-dione derivatives have been shown to cause cell cycle arrest at various phases, including G0/G1, S, and G2/M. nih.govfigshare.com This arrest prevents cancer cells from proliferating and can ultimately lead to cell death. The specific phase of cell cycle arrest can vary depending on the specific compound and the cancer cell line being studied. For example, one Schiff's base derivative of 5,5-diphenylimidazolidine-2,4-dione was found to promote cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. nih.gov In another study, a 2-thioxoimidazolidin-4-one derivative arrested liver cancer cells at the G0/G1 phase, while another derivative caused S-phase arrest in colon cancer cells. figshare.com
Table 3: Apoptosis and Cell Cycle Arrest Induced by Imidazolidine-2,4-dione Derivatives in Malignant Cell Lines
| Compound Class | Cancer Cell Line(s) | Mechanism of Action | Effect | Reference(s) |
|---|---|---|---|---|
| 4-Imidazolidinone derivative | HCT116, SW620 (Colorectal) | ROS generation, Upregulation of Bax/Bcl-2 ratio | Apoptosis | |
| Schiff's base of 5,5-diphenylimidazolidine-2,4-dione | MCF-7 (Breast) | Diminished Bcl-2 and MCL-1 levels | Apoptosis, G2/M phase cell cycle arrest | nih.gov |
| Imidazolidine-2,4-dione derivatives | K562 (Leukemia), PC-3 (Prostate) | Inhibition of Bcl-2 | Apoptosis | researchgate.net |
| 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivative | HepG-2 (Liver) | - | G0/G1 phase cell cycle arrest, Apoptosis | figshare.com |
| 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivative | HCT-116 (Colon) | - | S phase cell cycle arrest, Apoptosis | figshare.com |
| Imidazacridine derivative | Toledo, Jurkat, Raji (Leukemia/Lymphoma), MDA-MB-231 (Breast) | - | Apoptosis, G0/G1 or G2/M phase cell cycle arrest |
Anti-inflammatory Pathways and Immunomodulatory Effects in Experimental Systems
A primary mechanism implicated in the anti-inflammatory effects of related compounds is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition of NF-κB activation is a well-established strategy for controlling inflammation.
Furthermore, compounds with a thiazolidine-2,4-dione scaffold, which is structurally similar to imidazolidine-2,4-dione, are known to be agonists of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . PPARγ activation can exert anti-inflammatory effects through several mechanisms, including the trans-repression of pro-inflammatory transcription factors like NF-κB.
The immunomodulatory effects of these compounds may also extend to influencing the balance of pro-inflammatory and anti-inflammatory cytokines. By suppressing the production of pro-inflammatory mediators and potentially enhancing the production of anti-inflammatory cytokines, these molecules can help to resolve inflammation and restore immune homeostasis.
Antimicrobial Mechanisms: Membrane Disruption and Enzyme Inhibition in Pathogenic Organisms
The antimicrobial activity of compounds related to (Z)-1-(9-Octadecenyl)imidazolidine-2,4-dione has been investigated, revealing potential mechanisms of action against pathogenic organisms. While specific data on the named compound is scarce, studies on other long-chain N-substituted heterocyclic compounds provide a framework for understanding its potential antimicrobial properties.
A plausible mechanism of antimicrobial action for a molecule with a long lipophilic octadecenyl chain is the disruption of microbial cell membranes . The hydrophobic tail could intercalate into the lipid bilayer of bacterial or fungal cell membranes, leading to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death. This mechanism is common for cationic amphiphilic molecules.
In addition to membrane disruption, enzyme inhibition represents another potential antimicrobial strategy. Specific enzymes that are essential for microbial survival and virulence could be targeted. For instance, in the context of bacterial pathogenicity, some imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives have been evaluated as inhibitors of virulence factor production in Pseudomonas aeruginosa. These compounds were shown to inhibit protease and hemolysin production, and a docking study suggested potential binding interactions with quorum-sensing receptors (LasR and RhlR), which are responsible for the expression of virulence genes.
The broad-spectrum antimicrobial potential of this class of compounds is an area of active research, with the dual mechanisms of membrane disruption and enzyme inhibition offering a promising approach to combatting pathogenic microorganisms.
Preclinical Biological Activity Profiling of Z 1 9 Octadecenyl Imidazolidine 2,4 Dione
Evaluation of Cytotoxic and Antiproliferative Activities in Various Cell Lines
Derivatives of the imidazolidine-2,4-dione (also known as hydantoin) and the structurally similar thiazolidine-2,4-dione scaffolds have demonstrated notable cytotoxic and antiproliferative effects across a range of cancer cell lines. These compounds are recognized for their potential to suppress the growth of tumor cells.
One study on novel 4-imidazolidinone derivatives found that they inhibited tumor cell growth in cervical adenocarcinoma (HeLa), colorectal carcinoma (HCT116), and glioblastoma (U87) cells mdpi.com. Further investigation into one of the more potent compounds in colorectal cancer cells revealed that its anticancer mechanism involves the induction of reactive oxygen species (ROS), which in turn activates the JNK pathway and leads to apoptosis mdpi.com.
Similarly, a series of new thiazolidine-2,4-dione derivatives were synthesized and evaluated for their antiproliferative activity against human lung (A549), liver (HepG2), and breast (MCF-7) cancer cell lines nih.govnih.gov. One particular derivative exhibited significant antiproliferative activity against all three cell lines, with IC50 values that were notably lower than the reference drug, irinotecan nih.govnih.gov.
Another study focusing on 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivatives found that one compound was active against a full panel of 60 human tumor cell lines, showing particular potency against leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer cell lines nih.gov. The anticancer activity of 5-benzylidene thiazolidine-2,4-dione derivatives has been reported against murine leukemia, murine mammary carcinoma, human T-lymphocyte, and human cervix carcinoma cells nih.gov.
| Compound Class | Cell Line | Activity Metric | Observed Effect | Reference |
|---|---|---|---|---|
| 4-Imidazolidinones | HeLa, HCT116, U87 | - | Inhibition of tumor cell growth | mdpi.com |
| Thiazolidine-2,4-diones | A549, HepG2, MCF-7 | IC50 | Significant antiproliferative activity | nih.govnih.gov |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-diones | 60 human tumor cell lines | GI50 | Broad-spectrum antiproliferative activity | nih.gov |
Assessment of Antimicrobial Potency Against Bacterial and Fungal Strains
The imidazolidine-2,4-dione and thiazolidine-2,4-dione scaffolds are present in various compounds exhibiting antimicrobial properties.
Research into 5-arylidene-thiazolidine-2,4-dione derivatives has shown antimicrobial activity, particularly against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 2 to 16 µg/mL nih.gov. A series of thiazolidine-2,4-dione derivatives were synthesized and evaluated for their antibacterial activity against both Gram-positive (Bacillus licheniformis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains nih.gov.
Furthermore, newly synthesized thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids have demonstrated antibacterial activity against reference strains of Gram-positive and Gram-negative bacteria, with some compounds showing activity similar to or higher than the reference drugs oxacillin and cefuroxime mdpi.com. Another study highlighted a thiazolidine-2,4-dione derivative as being particularly active against Gram-positive bacteria nih.govnih.gov.
In the realm of antifungal activity, a recent patent disclosed (Z)-5-decylidenethiazolidine-2,4-dione as a promising antifungal agent against Candida albicans nih.gov. Additionally, the oleic acid component of the target molecule has been shown to possess antifungal properties mdpi.com.
| Compound Class | Microorganism | Activity Metric | Observed Effect | Reference |
|---|---|---|---|---|
| 5-Arylidene-thiazolidine-2,4-diones | Gram-positive bacteria | MIC | 2 to 16 µg/mL | nih.gov |
| Thiazolidine-2,4-dione derivatives | Gram-positive & Gram-negative bacteria | - | Antibacterial activity | nih.gov |
| Thiazolidine-2,4-dione hybrids | Gram-positive & Gram-negative bacteria | MIC | As low as 3.91 mg/L | mdpi.com |
| (Z)-5-decylidenethiazolidine-2,4-dione | Candida albicans | - | Antifungal activity | nih.gov |
| Oleic Acid | Fungi | - | Antifungal properties | mdpi.com |
Antioxidant and Free Radical Scavenging Capabilities in In Vitro Assays
The potential for antioxidant and free radical scavenging activity is another area of interest for compounds containing the imidazolidine-2,4-dione and related scaffolds.
A study on new phenolic derivatives of thiazolidine-2,4-dione assessed their antioxidant capacity through various in vitro assays, including DPPH and ABTS radical scavenging assays, as well as a total antioxidant capacity assay mdpi.com. The results indicated that certain polyphenolic derivatives acted as potent antiradical and electron donors mdpi.com.
However, a separate investigation into mercaptoalkyl derivatives of 5,5-diphenyl- and 5-arylidene hydantoins (imidazolidine-2,4-diones) found them to be inactive in both enzymic generation of superoxide anions and non-enzymic lipid peroxidation tests nih.gov. This suggests that the antioxidant potential of imidazolidine-2,4-dione derivatives can be highly dependent on the specific substitutions on the core ring.
The oleic acid component of the target molecule is also known to have antioxidant effects, which may be related to the regulation of antioxidant enzyme synthesis and activity nih.govresearchgate.net.
| Compound Class | Assay | Observed Effect | Reference |
|---|---|---|---|
| Phenolic Thiazolidine-2,4-diones | DPPH, ABTS, Total Antioxidant Capacity | Potent antiradical and electron-donating activity | mdpi.com |
| Mercaptoalkyl Hydantoins | Superoxide scavenging, Lipid peroxidation | Inactive | nih.gov |
| Oleic Acid | - | Antioxidant effects | nih.govresearchgate.net |
Anti-inflammatory Efficacy in Inflammatory Models
The imidazolidine (B613845) and oleic acid moieties have both been associated with anti-inflammatory properties.
A study focused on the synthesis of new substituted imidazolidine derivatives with the aim of developing potent and safe anti-inflammatory agents nih.gov. The results from in vivo models indicated that some of the synthesized imidazolidine derivatives possessed promising anti-inflammatory actions nih.gov. The anti-inflammatory effect of a hydantoin (B18101) derivative was investigated in animal models, showing a reduction in nociceptive response in both phases of the formalin test and a decrease in carrageenan-induced paw edema, suggesting an inhibition of pro-inflammatory cytokine release researchgate.net.
Oleic acid is also recognized for its anti-inflammatory effects, which may be linked to the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory ones nih.gov. It has been shown to ameliorate insulin (B600854) sensitivity and reduce levels of pro-inflammatory cytokines such as Interleukin-1β, Interleukin-6, and Tumor Necrosis Factor-α in high-fat diet-fed mice mdpi.com.
| Compound/Moiety | Model/System | Observed Effect | Reference |
|---|---|---|---|
| Substituted Imidazolidines | In vivo inflammation models | Promising anti-inflammatory activity | nih.gov |
| Hydantoin Derivative | Formalin test, Carrageenan-induced paw edema | Antinociceptive and anti-inflammatory effects | researchgate.net |
| Oleic Acid | High-fat diet-fed mice | Reduced pro-inflammatory cytokine levels | mdpi.com |
Enzyme Inhibitory or Modulatory Effects in Relevant Biochemical Systems
Derivatives of imidazolidine-2,4-dione have been investigated as inhibitors of various enzymes.
One area of significant research is their potential as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for the treatment of type 2 diabetes and obesity nih.govnih.gov. A series of imidazolidine-2,4-dione derivatives were designed and discovered to inhibit PTP1B nih.govnih.gov. One compound, in particular, showed outstanding inhibitory ability and selectivity nih.gov.
Furthermore, a series of novel 1,3-substituted imidazolidine-2,4,5-triones were synthesized and shown to be highly active inhibitors of acetylcholinesterase and butyrylcholinesterase researchgate.net.
The oleic acid portion of the molecule also has known enzyme inhibitory activity. It has been identified as a potent inhibitor of pancreatic lipase mdpi.com. Additionally, oleic acid has shown strong inhibitory activity against α-glucosidase, a key enzyme related to type 2 diabetes, with a competitive inhibition mechanism nih.gov.
| Compound Class/Moiety | Enzyme Target | Observed Effect | Reference |
|---|---|---|---|
| Imidazolidine-2,4-dione derivatives | Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibition with good activity and selectivity | nih.govnih.gov |
| 1,3-Substituted Imidazolidine-2,4,5-triones | Acetylcholinesterase, Butyrylcholinesterase | High inhibitory activity | researchgate.net |
| Oleic Acid | Pancreatic Lipase | Potent inhibition | mdpi.com |
| Oleic Acid | α-Glucosidase | Strong competitive inhibition | nih.gov |
Computational and Theoretical Chemistry Approaches in Studying Z 1 9 Octadecenyl Imidazolidine 2,4 Dione
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the potential interaction between a ligand, such as (Z)-1-(9-Octadecenyl)imidazolidine-2,4-dione, and a biological receptor, typically a protein. The process involves placing the ligand into the binding site of the receptor and calculating the binding affinity, which is often expressed as a binding energy score.
Studies on various imidazolidine-2,4-dione derivatives have identified several potential protein targets. These simulations reveal key amino acid residues that interact with the imidazolidine-2,4-dione core through hydrogen bonds, hydrophobic interactions, and other non-covalent forces. For this compound, the long, unsaturated alkyl chain would be expected to form significant hydrophobic interactions within the binding pockets of target proteins.
Potential targets identified for the imidazolidine-2,4-dione scaffold include enzymes and receptors involved in metabolic diseases and bacterial communication. For instance, derivatives have been docked against Protein Tyrosine Phosphatase 1B (PTP1B), a target for diabetes, and quorum-sensing receptors like LasR, which control virulence in bacteria. nih.govnih.gov In a typical docking study, the binding energies and key interactions are analyzed to rank potential drug candidates.
| Target Protein | PDB ID | Example Binding Energy (kcal/mol) | Key Interacting Residues (Example) | Interaction Type |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 2F6T | -8.5 | His214, Cys215, Ser216 | Hydrogen Bonding, Hydrophobic |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | 2PRG | -9.2 | Arg288, Leu270, Gln283 | Hydrogen Bonding, Pi-Sigma |
| Quorum Sensing Receptor (LasR) | 2UV0 | -7.8 | Trp60, Tyr56, Ser129 | Hydrogen Bonding, Pi-Pi Stacking |
| Cyclooxygenase-2 (COX-2) | 5KIR | -11.5 | ARG513, TYR355, HIS90 | Hydrogen Bonding, Hydrophobic |
Note: The data in this table are illustrative and based on docking studies of various imidazolidine-2,4-dione derivatives against the listed targets. The binding energy and specific interacting residues would be unique to this compound.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. iau.ir It is employed to predict a molecule's geometry, electronic properties, and reactivity. For this compound, DFT calculations can provide insights into its stability, the distribution of electron density, and the energies of its frontier molecular orbitals (HOMO and LUMO).
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for determining molecular reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. DFT studies on the imidazolidine-2,4-dione ring system have been used to analyze its tautomeric forms, stability, and vibrational frequencies. edu.krdedu.krd These calculations help in understanding the molecule's intrinsic properties, such as its ability to donate or accept electrons, which is fundamental to its interaction with biological targets. edu.krd
| Parameter | Description | Typical Calculated Value (Illustrative) | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV | Related to the ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV | Related to the ability to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.3 eV | Indicates chemical reactivity and stability. |
| Dipole Moment | Measure of the net molecular polarity | 3.5 Debye | Influences solubility and binding interactions. |
| C=O Bond Length | Length of the carbonyl group bonds in the ring | 1.22 Å | Provides information on the electronic structure. |
Note: The values in this table are examples based on DFT calculations performed on the imidazolidine-2,4-dione core structure and are for illustrative purposes.
Molecular Dynamics Simulations for Conformational Landscape Analysis and Membrane Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. researchgate.net This technique provides a dynamic view of molecular behavior, which is essential for understanding conformational changes and interactions with complex environments like a cell membrane.
For this compound, MD simulations can be used in two primary ways:
Conformational Landscape Analysis: When bound to a receptor, MD simulations can assess the stability of the binding pose predicted by molecular docking. nih.gov By simulating the ligand-protein complex over nanoseconds, researchers can observe the flexibility of the ligand, changes in protein conformation, and the persistence of key intermolecular interactions, confirming the stability of the complex. najah.edu
Membrane Interactions: The presence of the long, lipophilic 9-octadecenyl tail strongly suggests that the molecule will interact with lipid bilayers. MD simulations are an invaluable tool for studying how such amphipathic molecules insert into and behave within a cell membrane. nih.govmdpi.com Simulations can model the molecule's orientation, depth of penetration into the lipid core, and its effect on membrane properties such as fluidity and thickness. This is crucial for understanding how the molecule might be absorbed and distributed in biological systems.
Predictive Modeling for ADME (Absorption, Distribution, Metabolism, Excretion) Properties in Non-Human Systems
Before a compound can be considered for further development, its pharmacokinetic properties must be evaluated. Predictive modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) uses computational algorithms to estimate these properties from a molecule's structure. These in silico models are vital for filtering out compounds with poor ADME profiles early in the discovery process, reducing the reliance on animal testing.
For this compound, the large molecular weight and high lipophilicity, conferred by the C18 alkyl chain, would be key factors in its predicted ADME profile. Models can predict parameters such as intestinal absorption, plasma protein binding, and potential for metabolism by key enzyme systems (e.g., Cytochrome P450). While specific models for non-human systems are used, general drug-likeness rules, such as Lipinski's Rule of Five, provide a preliminary assessment. The in-silico ADME studies for related thiazolidine-2,4-dione structures have shown that many analogues possess drug-like properties. nih.gov
| ADME Parameter | Predicted Value/Descriptor (Illustrative) | Implication |
| Molecular Weight | ~378 g/mol | Adheres to Lipinski's rule (<500) |
| LogP (Lipophilicity) | > 5.0 | High lipophilicity; potential for poor aqueous solubility but good membrane permeability. Violates Lipinski's rule (≤5). |
| Hydrogen Bond Donors | 1 | Adheres to Lipinski's rule (≤5) |
| Hydrogen Bond Acceptors | 2 | Adheres to Lipinski's rule (≤10) |
| Human Intestinal Absorption | High | Predicted to be well-absorbed from the gut. |
| Blood-Brain Barrier (BBB) Penetration | Predicted to be BBB penetrant | May have potential for CNS activity. |
Note: This table presents illustrative ADME predictions for a molecule with the structure of this compound. Actual values would require specific software calculations.
Virtual Screening for Identification of Novel Biological Targets
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. When a compound like this compound shows interesting biological activity, its core scaffold (imidazolidine-2,4-dione) can be used as a query in virtual screening campaigns to identify novel biological targets.
The process can be performed in two ways:
Ligand-Based Virtual Screening: If the target is unknown, the structure of this compound can be used to search for other known molecules with similar shapes and chemical properties, which may suggest a shared biological target.
Structure-Based Virtual Screening: A library of compounds containing the imidazolidine-2,4-dione scaffold can be docked against a panel of known protein structures. This approach can identify unexpected "hits" and suggest new therapeutic applications for this class of molecules.
Through such screening methods, imidazolidine-2,4-dione derivatives have been identified as potential inhibitors for targets in autoimmune diseases, such as Lymphoid-specific tyrosine phosphatase (LYP), and as anticancer agents. nih.govresearchgate.net This highlights the utility of virtual screening in expanding the therapeutic potential of a known chemical scaffold.
Advanced Analytical Methodologies for Characterization and Quantification of Z 1 9 Octadecenyl Imidazolidine 2,4 Dione
Spectroscopic Techniques for Detailed Structural Confirmation and Conformational Studies
Advanced spectroscopic methods are indispensable for the definitive structural elucidation of (Z)-1-(9-Octadecenyl)imidazolidine-2,4-dione. Techniques such as Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS) provide detailed insights into the molecule's atomic connectivity and three-dimensional structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for structural confirmation. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments would be required for a complete assignment of all proton and carbon signals.
¹H NMR: The proton spectrum is expected to show characteristic signals for the oleyl chain, including a triplet for the terminal methyl group (around 0.88 ppm), a large multiplet for the methylene (-CH₂-) groups (around 1.2-1.4 ppm), signals for the allylic protons and protons adjacent to the nitrogen atom (around 2.0-2.2 ppm and 3.5 ppm, respectively), and the key olefinic protons (-CH=CH-) of the Z-configured double bond (around 5.35 ppm). The imidazolidine-2,4-dione ring would exhibit signals for the methylene protons (-CH₂-) and the N-H proton.
¹³C NMR: The carbon spectrum would complement the proton data, with distinct signals for the carbonyl carbons (C2 and C4) of the imidazolidine-2,4-dione ring (typically in the range of 155-175 ppm). The olefinic carbons of the octadecenyl chain are expected around 129-130 ppm, while the aliphatic carbons would appear in the upfield region (14-35 ppm).
2D NMR Techniques:
COSY (Correlation Spectroscopy) would establish the proton-proton coupling network within the octadecenyl chain.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, aiding in the assignment of the carbon spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connection between the octadecenyl chain and the nitrogen atom of the imidazolidine-2,4-dione ring.
Expected ¹H and ¹³C NMR Chemical Shifts
High-Resolution Mass Spectrometry (HRMS)
HRMS, particularly with soft ionization techniques like Electrospray Ionization (ESI), is vital for determining the exact molecular formula and studying fragmentation patterns to confirm the structure.
Molecular Formula Confirmation: HRMS provides a high-accuracy mass measurement of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), allowing for the unambiguous determination of the elemental composition.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments on the parent ion would reveal characteristic fragment ions. Expected fragmentation pathways include cleavage of the alkyl chain, which can produce a series of ions separated by 14 Da (CH₂), and fragmentation of the imidazolidine-2,4-dione ring. The fragmentation pattern for a related compound, 3-phenyl-5-(4-methylphenyl)-imidazolidin-2,4-dione, has been described, providing a basis for predicting the fragmentation of the heterocyclic core. researchgate.net Common fragmentation mechanisms in mass spectrometry involve charge site-initiated and radical site-initiated pathways. youtube.com
Predicted HRMS Fragmentation
Conformational Studies
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment can detect through-space interactions between protons that are close in proximity, providing information about the molecule's preferred conformation in solution.
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model the potential energy surface of the molecule and identify low-energy conformers, which can then be compared with experimental NMR data.
Chromatographic Separations for Purity Assessment and Isomeric Differentiation
Chromatographic techniques are essential for determining the purity of synthesized this compound and for separating it from potential isomers.
Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this non-volatile, lipophilic compound.
Reversed-Phase HPLC (RP-HPLC): This is the most common mode for lipophilic compounds. A C18 or C8 stationary phase would be used with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water. Gradient elution would likely be necessary to achieve good peak shape and resolution from any impurities. Detection could be achieved using a UV detector (if the imidazolidine-2,4-dione ring provides sufficient chromophore) or, more universally, with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.
Isomeric Differentiation
A significant analytical challenge is the separation of the desired (Z)-isomer from the corresponding (E)-isomer (elaidic acid derivative) and other potential positional isomers of the double bond.
Gas Chromatography (GC): While the parent compound is not sufficiently volatile for GC, derivatization to a more volatile species could be employed. However, GC is particularly powerful for separating fatty acid isomers. Capillary GC columns with specialized stationary phases (e.g., highly polar cyanopropyl polysiloxane phases) are effective at separating cis and trans isomers of long-chain fatty acids. vurup.sk It has been noted that separating positional isomers where the double bond is in the middle of the carbon chain can be particularly challenging even with highly efficient columns. vurup.sk
Silver Ion HPLC (Ag-HPLC): This technique utilizes a stationary phase impregnated with silver ions, which interact reversibly with the π-electrons of the double bonds. This interaction is sensitive to the stereochemistry and position of the double bond, often allowing for the separation of (Z)- and (E)-isomers as well as positional isomers.
LC-MS/MS: While chromatography provides the primary separation, mass spectrometry can sometimes aid in isomer differentiation through subtle differences in fragmentation patterns, though this is not always reliable. nih.gov Combining chromatographic separation with MS/MS provides a powerful two-dimensional approach for isomer identification. nih.govrsc.org
Development of Quantitative Assays for Biological Matrix Analysis in Experimental Studies
To understand the pharmacokinetic profile and biological activity of this compound, a robust and sensitive quantitative assay for its determination in biological matrices such as plasma or tissue homogenates is required. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity and sensitivity. nih.gov
Sample Preparation
The first and most critical step is the efficient extraction of the lipophilic analyte from the complex biological matrix, which is rich in proteins and endogenous lipids. creative-proteomics.commdpi.com
Protein Precipitation (PPT): The initial step typically involves the addition of a cold organic solvent like acetonitrile to the plasma sample to precipitate the bulk of the proteins. hpst.cz
Lipid Extraction: Following centrifugation to remove the precipitated proteins, the supernatant containing the analyte and other lipids is subjected to further purification.
Liquid-Liquid Extraction (LLE): An immiscible organic solvent (e.g., methyl tert-butyl ether or hexane/ethyl acetate mixture) is used to extract the lipophilic analyte from the aqueous supernatant. nih.gov
Solid-Phase Extraction (SPE): A reversed-phase SPE cartridge (e.g., C18) can be used to retain the analyte while more polar impurities are washed away. The analyte is then eluted with a strong organic solvent.
LC-MS/MS Analysis
The purified extract is analyzed by LC-MS/MS, typically operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity. nih.gov
Chromatography: Fast separation is achieved using a reversed-phase UPLC/HPLC column (e.g., C18) with a rapid gradient of mobile phases like water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
Internal Standard (IS): A suitable internal standard is crucial for accurate quantification. An ideal IS would be a stable isotope-labeled version of the analyte (e.g., containing ¹³C or ²H atoms). If unavailable, a close structural analog with similar extraction and ionization properties can be used.
Mass Spectrometry: The mass spectrometer is set to monitor a specific precursor-to-product ion transition for both the analyte and the internal standard. For this compound, the precursor ion would be the protonated molecule [M+H]⁺, and a specific, stable fragment ion would be chosen as the product ion for monitoring.
Hypothetical LC-MS/MS Assay Parameters
Validation of such a bioanalytical method would be performed according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effects to ensure reliable quantification in experimental studies. journalofappliedbioanalysis.com
Prospective Applications and Future Research Trajectories for Z 1 9 Octadecenyl Imidazolidine 2,4 Dione
Development as Precursors for Novel Preclinical Therapeutic Agents (e.g., anticancer, antimicrobial)
The imidazolidine-2,4-dione scaffold is a recurring motif in a multitude of compounds with demonstrated biological activity, making it a "privileged structure" in medicinal chemistry. This suggests that (Z)-1-(9-Octadecenyl)imidazolidine-2,4-dione could serve as a valuable precursor for the development of new therapeutic agents.
Anticancer Potential:
Numerous derivatives of imidazolidine-2,4-dione have been investigated for their anticancer properties. These compounds have been shown to regulate cell cycle progression and interact with DNA, thereby controlling replication processes. nih.gov Some imidazolidine-2,4-dione derivatives have been designed and synthesized as inhibitors of anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins, which are promising targets for cancer therapy. nih.gov The introduction of the long, unsaturated octadecenyl chain could enhance the anticancer potential of the hydantoin (B18101) core. Fatty acid conjugates of heterocyclic drugs have been shown to increase tissue selectivity and cytotoxic efficacy against tumor cell lines, potentially by improving their ability to cross cell membranes and accumulate within cancer cells. researchgate.net The lipophilic nature of the oleyl group may facilitate the transport of the molecule across the lipid bilayers of cancer cells, potentially leading to higher intracellular concentrations and enhanced efficacy.
Antimicrobial Properties:
The hydantoin core is also present in some antimicrobial agents. bldpharm.com Research into membrane-active hydantoin derivatives has yielded compounds with potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. researchgate.net The long alkyl chain in this compound could contribute to antimicrobial activity through mechanisms that disrupt the bacterial cell membrane. The amphipathic nature of such a molecule, with a polar hydantoin head and a nonpolar oleyl tail, is a characteristic feature of membrane-active agents that can interfere with the integrity of microbial cell membranes.
| Potential Therapeutic Application | Rationale based on Structural Features | Supporting Research on Related Compounds |
| Anticancer Agent | Imidazolidine-2,4-dione core is a known pharmacophore with anticancer activity. The oleyl chain may enhance cell membrane permeability and cytotoxic effects. | Studies on imidazolidine-2,4-dione derivatives as Bcl-2 inhibitors and research on fatty acid-drug conjugates showing increased efficacy. nih.govresearchgate.net |
| Antimicrobial Agent | The hydantoin scaffold has been incorporated into antimicrobial compounds. The long alkyl chain can impart membrane-disrupting properties. | Research on membrane-active hydantoin derivatives with broad-spectrum antibacterial activity. researchgate.net |
Role in Agrochemicals and Crop Protection Strategies (e.g., fungicides, insecticides)
The application of hydantoin derivatives extends into the field of agriculture. researchgate.net Some compounds containing this heterocyclic system have been investigated for their potential as fungicides and insecticides. nih.gov The fungicidal activity of certain imidazolidine-2,4-dione derivatives has been documented, suggesting that this compound could be explored for its potential to control fungal pathogens in crops. eurekaselect.com The lipophilic octadecenyl chain might enhance the compound's ability to penetrate the waxy cuticle of plants or the cell walls of fungi, potentially increasing its efficacy as a fungicide.
Similarly, some insecticides also feature a hydantoin skeleton in their structure. nih.gov The neurotoxic potential of certain hydantoin derivatives could be harnessed for the development of new insect control agents. The specific role of the long alkyl chain in this context would require further investigation but could influence the compound's interaction with the insect's nervous system or its persistence in the environment.
Potential in Veterinary Pharmaceutical Development
The development of new pharmaceuticals for animal health is a continuous necessity. One area of interest is the treatment of parasitic diseases in animals. woah.org Notably, nitrofurantoin, a hydantoin derivative, has shown efficacy against Trypanosoma congolense, a causative agent of Animal African Trypanosomosis, in mice. nih.gov This finding opens the door for exploring other hydantoin derivatives, including this compound, as potential treatments for parasitic infections in veterinary medicine. The lipophilic side chain could potentially improve the pharmacokinetic profile of the drug in animals, leading to better absorption and distribution. Furthermore, some hydantoin compounds have been identified as useful for treating inflammatory or immune diseases, which could have applications in veterinary medicine as well. google.com
Emerging Opportunities in Materials Science and Polymer Chemistry
Recent research has shown that N-alkylhydantoins can function as organogelators, capable of forming gels in non-polar solvents. mdpi.com This property is dependent on the length of the alkyl chain, with longer chains often favoring gelation. The this compound, with its long C18 chain, is a strong candidate for investigation as a low molecular weight organogelator. Such materials have potential applications in areas like drug delivery, cosmetics, and environmental remediation.
Furthermore, the presence of a polymerizable double bond in the octadecenyl chain opens up possibilities for its use as a monomer in polymer chemistry. Polymerization of this monomer could lead to the creation of novel polymers with the imidazolidine-2,4-dione moiety as a repeating unit. These polymers could exhibit interesting properties, such as antimicrobial activity, and could be used to develop functional materials and coatings. mdpi.com
Integration into Green Chemistry Principles for Sustainable Production
The synthesis of this compound can be approached with the principles of green chemistry in mind to ensure sustainable production. Traditional methods for synthesizing hydantoins can involve harsh conditions and hazardous reagents. nih.gov However, modern, greener synthetic routes have been developed. These include:
Microwave and Ultrasound Irradiation: These techniques can accelerate reaction rates, improve yields, and reduce energy consumption. eurekaselect.com
Use of Green Catalysts: Employing environmentally benign and recyclable catalysts, such as certain ionic liquids or solid-supported catalysts, can make the synthesis more sustainable. nih.gov
Solvent-Free Synthesis: Conducting reactions in the absence of volatile organic solvents minimizes waste and environmental impact. edu.krd
Use of Renewable Feedstocks: The oleyl portion of the molecule is derived from oleic acid, a fatty acid that can be sourced from renewable plant oils, aligning with the green chemistry principle of using renewable raw materials. youtube.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z)-1-(9-Octadecenyl)imidazolidine-2,4-dione, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting imidazolidine-2,4-dione with (Z)-9-octadecenyl bromide in a polar aprotic solvent (e.g., DMF) under inert atmosphere at 60–80°C for 12–24 hours yields the product. Catalytic bases like K₂CO₃ improve reactivity. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the Z-isomer .
- Key Variables : Temperature, solvent polarity, and stoichiometric ratios critically affect regioselectivity and byproduct formation. Lower temperatures favor Z-configuration retention .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- Spectroscopy : ¹H/¹³C NMR to verify the Z-configuration (olefinic protons at δ 5.3–5.4 ppm with coupling constants J ≈ 10–12 Hz) and imidazolidine-dione ring protons (δ 4.1–4.3 ppm) .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z ~448.3) .
- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, as demonstrated for analogous imidazolidine-dione derivatives .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Lipophilic due to the 9-octadecenyl chain; soluble in chloroform, DMSO, or THF but insoluble in water. Ethanol/water mixtures (≥70% ethanol) enhance solubility for biological assays .
- Stability : Sensitive to prolonged light exposure and oxidation. Store under argon at –20°C with desiccants. Degradation products (e.g., hydrolyzed imidazolidine rings) can be monitored via TLC .
Advanced Research Questions
Q. How does the Z-configuration of the 9-octadecenyl chain influence biological activity compared to the E-isomer?
- Activity Insights : The Z-isomer’s bent conformation enhances membrane permeability, as seen in similar fatty acid-conjugated drugs. Comparative studies using cell-based assays (e.g., Caco-2 permeability models) show 20–30% higher uptake for the Z-isomer .
- Mechanistic Rationale : The cis double bond reduces chain packing density, facilitating passive diffusion across lipid bilayers .
Q. What strategies mitigate data contradictions in structure-activity relationship (SAR) studies of this compound?
- Common Pitfalls : Discrepancies arise from impurities (>95% purity required), inconsistent assay conditions (e.g., serum-containing vs. serum-free media), or unaccounted stereoisomerism.
- Resolution :
- HPLC Purity Checks : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to confirm purity .
- Standardized Assays : Pre-equilibrate compounds in assay buffers for 24 hours to ensure solubility .
- Isomer-Specific Testing : Separate Z/E isomers via chiral chromatography before biological evaluation .
Q. Can computational modeling predict the binding affinity of this compound to target proteins?
- Approach : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using crystal structures of homologous targets (e.g., BK receptors or lipid-binding proteins). The 9-octadecenyl chain’s flexibility requires enhanced sampling techniques (e.g., metadynamics) .
- Validation : Correlate docking scores with experimental IC₅₀ values from radioligand binding assays. A ∆G ≤ –8 kcal/mol typically indicates high affinity .
Q. What are the challenges in scaling up synthesis without compromising stereochemical purity?
- Scale-Up Issues : Exothermic reactions at larger scales may promote isomerization.
- Solutions :
- Flow Chemistry : Continuous microreactors maintain precise temperature control, reducing thermal degradation .
- In-line Analytics : Real-time IR monitoring detects early deviations in reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
